Cas no 1206980-97-3 (Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate)

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate
- DTXSID30724404
- methyl 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
- 1206980-97-3
- A892117
- Methyl2-(4-chlorophenyl)thiazole-5-carboxylate
- AKOS016002693
-
- MDL: MFCD15142835
- インチ: InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-13-10(16-9)7-2-4-8(12)5-3-7/h2-6H,1H3
- InChIKey: WPWQATPKHJIMAW-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CN=C(C2=CC=C(C=C2)Cl)S1
計算された属性
- せいみつぶんしりょう: 252.9964274g/mol
- どういたいしつりょう: 252.9964274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 67.4Ų
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190229-1g |
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |
1206980-97-3 | 95% | 1g |
$402 | 2023-01-07 | |
Alichem | A059004188-1g |
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |
1206980-97-3 | 95% | 1g |
$400.00 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760437-1g |
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |
1206980-97-3 | 98% | 1g |
¥3577.00 | 2024-08-09 | |
Ambeed | A635073-1g |
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |
1206980-97-3 | 95+% | 1g |
$365.0 | 2024-04-25 | |
Chemenu | CM190229-1g |
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |
1206980-97-3 | 95% | 1g |
$430 | 2021-08-05 |
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylateに関する追加情報
Comprehensive Overview of Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate (CAS No. 1206980-97-3)
Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate (CAS No. 1206980-97-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its thiazole core and 4-chlorophenyl substitution, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its unique structural properties, which make it a valuable intermediate in synthesizing bioactive molecules.
The thiazole ring, a key component of this compound, is a heterocyclic structure containing sulfur and nitrogen atoms. This moiety is prevalent in many biologically active compounds, including vitamins (e.g., thiamine) and antimicrobial agents. The presence of the 4-chlorophenyl group further enhances the compound's versatility, enabling modifications for targeted applications. As a result, Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate is often explored in the context of structure-activity relationship (SAR) studies, a hot topic in modern medicinal chemistry.
In recent years, the demand for high-purity chemical intermediates like Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate has surged, driven by advancements in high-throughput screening and combinatorial chemistry. These techniques rely on diverse molecular libraries, where compounds with thiazole scaffolds play a pivotal role. Additionally, the agrochemical industry has shown interest in derivatives of this compound for developing novel crop protection agents, aligning with the global push for sustainable agriculture.
From a synthetic perspective, Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate is typically prepared via condensation reactions involving 4-chlorobenzaldehyde and methyl thioglycolate. The process often employs catalysts such as Lewis acids or organocatalysts, reflecting the growing trend toward green chemistry practices. Researchers are also investigating microwave-assisted synthesis to improve yield and reduce reaction times, a method gaining traction in industrial settings.
The compound's physicochemical properties, including its solubility, melting point, and stability, are critical for its application in formulation development. For instance, its ester functional group allows for further derivatization, making it a flexible building block in drug design. These attributes have led to its inclusion in studies focusing on bioavailability enhancement, a recurring theme in pharmaceutical forums and publications.
Given the rising interest in personalized medicine and targeted therapies, Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate is frequently mentioned in discussions about small-molecule inhibitors and kinase modulators. Its potential role in addressing drug-resistant pathogens and chronic diseases has also sparked curiosity among biomedical researchers. Furthermore, its compatibility with computational chemistry tools (e.g., molecular docking) aligns with the increasing reliance on in silico methods for lead optimization.
In conclusion, Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate (CAS No. 1206980-97-3) represents a multifaceted compound with broad relevance in scientific and industrial domains. Its structural features and adaptability position it as a promising candidate for future innovations in life sciences and material engineering. As research continues to uncover its full potential, this compound is likely to remain a focal point in academic and commercial explorations.
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